molecular formula C16H15NO4 B6407940 4-[3-(N-Ethylaminocarbonyl)phenyl]-2-hydroxybenzoic acid CAS No. 1261915-88-1

4-[3-(N-Ethylaminocarbonyl)phenyl]-2-hydroxybenzoic acid

Cat. No.: B6407940
CAS No.: 1261915-88-1
M. Wt: 285.29 g/mol
InChI Key: XCGFMDXHGVJABZ-UHFFFAOYSA-N
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Description

4-[3-(N-Ethylaminocarbonyl)phenyl]-2-hydroxybenzoic acid is an organic compound with the molecular formula C15H15NO3 It is a derivative of benzoic acid and is characterized by the presence of an ethylaminocarbonyl group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[3-(N-Ethylaminocarbonyl)phenyl]-2-hydroxybenzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-hydroxybenzoic acid and 3-(N-ethylaminocarbonyl)phenylboronic acid.

    Coupling Reaction: A Suzuki-Miyaura coupling reaction is employed to couple the boronic acid derivative with the halogenated benzoic acid. This reaction is catalyzed by palladium and requires a base such as potassium carbonate.

    Reaction Conditions: The reaction is typically carried out in an organic solvent such as tetrahydrofuran or dimethylformamide at elevated temperatures (80-100°C) under an inert atmosphere.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as halogens (chlorine, bromine) or nitrating agents (nitric acid) under acidic conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

4-[3-(N-Ethylaminocarbonyl)phenyl]-2-hydroxybenzoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[3-(N-Ethylaminocarbonyl)phenyl]-2-hydroxybenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

  • 4-[3-(N-Ethylaminocarbonyl)phenyl]phenol
  • 4-[3-(N-Ethylaminocarbonyl)phenyl]benzoic acid
  • 3-(N-Ethylaminocarbonyl)phenylboronic acid

Comparison:

  • 4-[3-(N-Ethylaminocarbonyl)phenyl]-2-hydroxybenzoic acid is unique due to the presence of both a hydroxyl group and an ethylaminocarbonyl group, which can influence its reactivity and biological activity.
  • 4-[3-(N-Ethylaminocarbonyl)phenyl]phenol lacks the carboxylic acid group, which may affect its solubility and interaction with biological targets.
  • 4-[3-(N-Ethylaminocarbonyl)phenyl]benzoic acid has a similar structure but differs in the position of the hydroxyl group, which can impact its chemical properties and applications.
  • 3-(N-Ethylaminocarbonyl)phenylboronic acid is primarily used in coupling reactions and lacks the hydroxyl and carboxylic acid groups, making it less versatile in certain applications.

Properties

IUPAC Name

4-[3-(ethylcarbamoyl)phenyl]-2-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4/c1-2-17-15(19)12-5-3-4-10(8-12)11-6-7-13(16(20)21)14(18)9-11/h3-9,18H,2H2,1H3,(H,17,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCGFMDXHGVJABZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10691367
Record name 3'-(Ethylcarbamoyl)-3-hydroxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10691367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261915-88-1
Record name 3'-(Ethylcarbamoyl)-3-hydroxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10691367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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